(R)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-hydroxypropan-2-yl)carbamate
Overview
Description
Fmoc-o-t-butyl-l-serinol
Mechanism of Action
Target of Action
The primary target of Fmoc-Serinol(tBu) is the amine group of amino acids . It acts as a protecting group for the amine during peptide synthesis .
Mode of Action
Fmoc-Serinol(tBu) is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
Fmoc-Serinol(tBu) is involved in the solid-phase peptide synthesis (SPPS) . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The use of Fmoc-Serinol(tBu) in peptide synthesis results in the formation of peptides with protected amine groups . This protection is crucial for the successful synthesis of peptides, as it prevents unwanted side reactions .
Action Environment
The action of Fmoc-Serinol(tBu) can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the Fmoc protection and deprotection processes . Additionally, the temperature and pH can also affect the reaction rates .
Biochemical Analysis
Biochemical Properties
The Fmoc-Serinol(tBu) compound plays a crucial role in biochemical reactions. It is used in the Fmoc/tBu solid-phase synthesis, a method of choice for the synthesis of molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Molecular Mechanism
Fmoc-Serinol(tBu) exerts its effects at the molecular level through its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Serinol(tBu) over time are related to its role in the synthesis of molecules. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF)
Metabolic Pathways
Fmoc-Serinol(tBu) is involved in the Fmoc/tBu solid-phase synthesis
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEHAICNNOERSX-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427136 | |
Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-87-4 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-(1,1-dimethylethoxy)-1-(hydroxymethyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198561-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl [(2R)-1-tert-butoxy-3-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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